2-(3-Fluoro-4-methoxybenzoyl)pyridine
Description
Contextualization within Fluorinated and Pyridine-Containing Chemical Space
The presence of a fluorine atom and a pyridine (B92270) ring within the same molecular scaffold creates a unique electronic and structural environment. The high electronegativity of fluorine can significantly influence the acidity, basicity, and metabolic stability of a molecule. nih.gov The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving solubility and target engagement. nih.govnih.gov
The combination of these two features in 2-(3-Fluoro-4-methoxybenzoyl)pyridine positions it as a valuable synthon in the construction of diverse molecular architectures. The fluorinated methoxybenzoyl portion provides a modifiable handle for further chemical transformations, while the pyridine ring can participate in various coupling reactions to build more complex heterocyclic systems. rsc.org The synthesis of such fluorinated pyridine derivatives is an active area of research, with various methods being developed to achieve regioselective fluorination and substitution. nih.govnih.gov
Table 1: General Physicochemical Properties of Related Fluorinated Pyridine Compounds
| Property | Value Range | Significance in Drug Discovery |
| Molecular Weight | 150 - 300 g/mol | Influences absorption and distribution. |
| LogP | 1.5 - 3.5 | Affects membrane permeability and solubility. |
| pKa | 3.0 - 5.0 | Determines ionization state at physiological pH. |
| Hydrogen Bond Acceptors | 2 - 4 | Contributes to binding affinity with biological targets. |
| Rotatable Bonds | 2 - 5 | Influences conformational flexibility and target binding. |
Note: This table represents typical ranges for fluorinated pyridine derivatives and is for illustrative purposes. Specific values for this compound may vary.
Significance in Contemporary Medicinal Chemistry and Chemical Biology Research
The utility of this compound is underscored by its role as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutics. Research into structurally related molecules suggests its potential application in several key areas:
TRPV1 Antagonists: Several studies have focused on the development of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the management of pain. nih.govelsevierpure.com Compounds incorporating a 2-(3-fluoro-4-substituted-phenyl) moiety have shown significant promise as TRPV1 antagonists. nih.govelsevierpure.comgoogle.com The structural similarity suggests that this compound could serve as a crucial precursor for a new generation of non-opioid analgesics.
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. google.comgoogle.com The design of novel inhibitors often involves the exploration of various substituted pyridine derivatives to optimize potency and selectivity. For instance, derivatives of 4-(pyridin-4-yloxy)benzamide have been investigated as c-Met inhibitors, a target implicated in various cancers. rsc.org The structural elements of this compound make it a plausible starting material for the synthesis of novel kinase inhibitors.
Hedgehog Signaling Pathway Inhibitors: The hedgehog signaling pathway plays a critical role in embryonic development and its dysregulation is linked to certain cancers. Pyridyl compounds have been identified as inhibitors of this pathway, highlighting another potential therapeutic avenue for molecules derived from this compound. google.com
The versatility of this compound is further demonstrated by its potential inclusion in the synthesis of a wide range of other biologically active molecules, as evidenced by the numerous patents and research articles detailing the synthesis and application of related fluorinated pyridine derivatives. nih.govgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-6-5-9(8-10(12)14)13(16)11-4-2-3-7-15-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJHNTKJMYGAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Fluoro 4 Methoxybenzoyl Pyridine and Its Analogues
Established Synthetic Pathways
Established methods for synthesizing benzoylpyridines range from classical multi-step organic reactions to more streamlined multicomponent approaches and strategic nucleophilic substitutions.
Classical Organic Synthesis Routes
The quintessential method for forging the carbon-carbon bond between an aromatic ring and a carbonyl group is the Friedel-Crafts acylation. In the context of benzoylpyridines, this typically involves the reaction of a pyridine (B92270) derivative with a benzoyl chloride or a related precursor in the presence of a Lewis acid catalyst. A classic example is the synthesis of 3-benzoylpyridine, which can be achieved by reacting nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with benzene (B151609) and aluminum chloride. orgsyn.org This foundational approach, while effective, often requires harsh conditions and may suffer from regioselectivity issues, especially with substituted pyridines.
Another classical approach involves the oxidation of a precursor molecule. For instance, benzophenones can be prepared by the oxidation of diphenylmethane. orgsyn.org Analogously, a (phenyl)(pyridyl)methanol could be oxidized to the corresponding ketone, providing a route to the benzoylpyridine core structure.
The Knoevenagel condensation represents another classical carbon-carbon bond-forming reaction that can be adapted for these syntheses. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. chemrxiv.org For the synthesis of a precursor to 2-(3-Fluoro-4-methoxybenzoyl)pyridine, 3-fluoro-4-methoxybenzaldehyde (B1294953) could be condensed with a suitable pyridine-containing methylene compound. chemrxiv.org
Table 1: Overview of a Classical Friedel-Crafts Route for 3-Benzoylpyridine
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Nicotinic Acid | Thionyl Chloride | Nicotinoyl chloride hydrochloride | orgsyn.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecules. mdpi.comresearchgate.net For the synthesis of benzoylpyridines, a notable MCR is a reductive arylation strategy that couples aryl aldehydes with cyanopyridines. nih.govalmacgroup.com This method can be executed under photochemical conditions and provides direct access to the (aryl)(pyridyl)methanol core, which is then oxidized to the final benzoylpyridine product. nih.gov This approach is modular, allowing for variation in both the aldehyde and the cyanopyridine starting materials.
The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR for synthesizing fused imidazole (B134444) heterocycles from heterocyclic amidines, aldehydes, and isonitriles. nih.gov While not directly producing benzoylpyridines, its utility in rapidly building complex pyridine-based scaffolds highlights the power of MCRs in this area of chemical space. nih.gov
Table 2: Scope of a Two-Step Reductive Arylation/Oxidation Strategy
| Aryl Aldehyde | Cyanopyridine | Intermediate Alcohol Yield | Final Ketone Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 4-Cyanopyridine | 95% | - | almacgroup.com |
| Benzaldehyde | 4-Cyanopyridine | - | 91% | almacgroup.com |
| 4-(Trifluoromethyl)benzaldehyde | 4-Cyanopyridine | - | 82% | almacgroup.com |
Nucleophilic Substitution Reactions in Compound Synthesis
The introduction of a fluorine atom onto an aromatic ring is often accomplished via nucleophilic aromatic substitution (SNA_r). Due to the electron-rich nature of the pyridine ring, direct nucleophilic fluorination can be challenging. nih.govrsc.org To facilitate this transformation, the pyridine ring must be activated with strong electron-withdrawing groups or by conversion to a pyridine N-oxide. nih.govrsc.org
For instance, the synthesis of 3-fluoropyridine (B146971) derivatives can be achieved by the substitution of a nitro group in a 3-nitropyridine (B142982) precursor with a fluoride (B91410) anion. nih.gov A particularly effective strategy involves the fluorination of a pyridine N-oxide. The N-oxide group activates the ring, enabling nucleophilic substitution at positions that would otherwise be unreactive. The reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine, a key building block. nih.govrsc.org
Table 3: Strategies for Nucleophilic Fluorination of Pyridine Rings
| Substrate | Key Feature | Fluorinating Agent | Position of Fluorination | Reference |
|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | Nitro group activation | CsF | 3-position | nih.gov |
| 3-Bromo-4-nitropyridine N-oxide | N-oxide activation | TBAF | 3-position | nih.govrsc.org |
Advanced Synthetic Transformations
Modern synthetic chemistry offers sophisticated tools for constructing complex molecules like this compound, including powerful catalytic systems and novel radical-based methods.
Catalytic Approaches (e.g., Palladium-Catalyzed Couplings, Ruthenium-Catalyzed Arylation)
Palladium-Catalyzed Couplings Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netmdpi.com Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to functionalize pyridine rings. beilstein-journals.orgnih.gov For the synthesis of benzoylpyridines, a Suzuki coupling could be envisioned between a pyridylboronic acid and a 3-fluoro-4-methoxy-halobenzene, followed by carbonyl insertion or oxidation. Alternatively, a palladium catalyst could couple a 3-halo-2-aminopyridine with various amines to build more complex scaffolds. nih.gov
Ruthenium-Catalyzed Arylation Ruthenium catalysts have emerged as powerful tools for direct C-H bond functionalization, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org Ruthenium(II)-phosphine complexes can catalyze the direct ortho-arylation of 2-arylpyridines with aryl halides. acs.org This methodology allows for the direct formation of a C-C bond between the pyridine ring and an aryl group. Another advanced method is the ruthenium-catalyzed decarbonylative arylation, which can replace an ester group with an aryl ring. nih.gov
Table 4: Example of Ruthenium-Catalyzed Direct Arylation of 2-Phenylpyridine
| Aryl Halide | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Bromobenzene | RuH₂(CO)(PPh₃)₃ | 2-(2-Phenylphenyl)pyridine | 90% | acs.org |
| 4-Bromotoluene | RuH₂(CO)(PPh₃)₃ | 2-(2-(p-Tolyl)phenyl)pyridine | 85% | acs.org |
Radical-Mediated Pyridylation Strategies
Radical chemistry has undergone a renaissance, with photochemical and radical-mediated pathways providing novel disconnections for complex molecule synthesis. A catalyst-free, light-driven reductive arylation between aromatic aldehydes and cyanopyridines proceeds through a ketyl radical intermediate, showcasing a modern approach to the precursors of benzoylpyridines. nih.gov
Furthermore, strategies involving pyridine-boryl radicals are gaining traction for enabling unique cascade reactions. rsc.org Another innovative approach involves the photochemical generation of N-pyridyl radical cations from Katritzky salts. These highly reactive intermediates can then engage in subsequent bond-forming events, opening new avenues for the functionalization of pyridines and the synthesis of bioisosteres of complex structures like benzophenones. bohrium.com
Chemo- and Regioselective Synthesis
The synthesis of polysubstituted pyridines, such as the core structure of this compound and its analogues, requires precise control over chemical reactivity and positional substitution. Chemo- and regioselective strategies are paramount to achieving these complex molecular architectures efficiently.
A primary strategy involves the sequential, site-selective functionalization of the pyridine ring through transition-metal-catalyzed cross-coupling reactions. The Suzuki reaction, in particular, is a versatile tool for this purpose. nih.gov The key to achieving regioselectivity in these reactions lies in the differential reactivity of various leaving groups attached to the pyridine core. Research has established a general order of reactivity for leaving groups in palladium-catalyzed couplings: -Br ≥ -OTf > -OSO2F > -Cl. nih.gov This hierarchy allows for a stepwise approach where different boronic acids or other coupling partners can be introduced at specific positions by carefully selecting the leaving group and catalyst system. For instance, a pyridine ring bearing both a bromide and a fluorosulfate (B1228806) can be selectively coupled at the bromide position first, leaving the fluorosulfate intact for a subsequent, different coupling reaction. nih.gov This methodology enables the controlled assembly of tri-substituted pyridines in high yields. nih.gov
Another powerful technique for achieving regioselectivity is directed ortho-metallation. This method takes advantage of the ability of a substituent on the pyridine ring, such as a halogen, to direct metallation (e.g., lithiation) to the adjacent ortho-position. rsc.org The resulting metallated intermediate can then react with various electrophiles to introduce a new functional group with high regiocontrol. This approach is particularly useful for synthesizing 2,3-disubstituted pyridines, which are common motifs in pharmaceutical compounds. rsc.org
The synthesis of complex heterocyclic systems, including analogues of the target compound, often employs multi-step sequences where palladium-catalyzed reactions are crucial. For example, in the synthesis of certain bioactive molecules, a Suzuki coupling might be used to attach an aryl group to a pre-functionalized pyridine, followed by further modifications. nih.govnih.gov The choice of catalyst and ligands (e.g., Pd(PPh3)4, RuPhos) can be critical in these steps to avoid undesired side reactions like dehalogenation or to ensure the oxidative addition of palladium occurs at the intended site. nih.gov
Radiosynthesis and Isotope Labeling Strategies
The incorporation of positron-emitting radionuclides, particularly fluorine-18 (B77423) (¹⁸F), into molecules like this compound is essential for their use as probes in Positron Emission Tomography (PET) imaging. nih.gov PET is a highly sensitive imaging technique that allows for the non-invasive study of biological processes in vivo. ethz.ch The relatively short half-life of ¹⁸F (109.8 minutes) necessitates rapid and efficient radiolabeling methods. ethz.chnih.gov
Strategies for Fluorine-18 Incorporation
The most prevalent and efficient method for introducing ¹⁸F into aromatic systems like the pyridine ring is through nucleophilic aromatic substitution (SₙAr). nih.gov This strategy is particularly effective for electron-deficient rings, such as pyridine, especially for substitution at the ortho- and para-positions relative to the ring nitrogen. nih.gov The reaction typically involves displacing a good leaving group on a precursor molecule with no-carrier-added [¹⁸F]fluoride. nih.gov
Common reaction conditions for ¹⁸F-fluorination involve the use of the [¹⁸F]fluoride ion activated by a phase-transfer catalyst, such as a potassium-Kryptofix®2.2.2 (K₂₂₂) complex, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govethz.ch The reaction mixture is heated to moderately high temperatures (e.g., 120-150 °C) to facilitate the substitution. nih.govethz.ch
An alternative to direct fluorination is the use of ¹⁸F-labeled prosthetic groups. ethz.chnih.govnih.gov This indirect, multi-step approach involves first synthesizing a small, reactive ¹⁸F-labeled molecule (the prosthetic group), which is then conjugated to the target biomolecule or vector under mild conditions. ethz.chnih.gov This is particularly useful for sensitive substrates like peptides and proteins that cannot withstand the harsh conditions of direct labeling. nih.govresearchgate.net Examples of such bioorthogonal reactions include copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and inverse electron demand Diels-Alder reactions. nih.govnih.gov
A more recent and highly chemoselective strategy involves the radiofluorination of pyridyl acyltrifluoroborate precursors. ethz.chrsc.org This method allows for the creation of an ¹⁸F-labeled building block that can be rapidly ligated to molecules containing a hydroxylamine (B1172632) moiety, forming a stable amide bond at room temperature. ethz.chrsc.org A notable advantage of this technique is the lack of isotopic exchange between the incorporated ¹⁸F and the fluorides on the trifluoroborate group under the reaction conditions. ethz.chresearchgate.net
| Strategy | Typical Conditions | Leaving Group | Advantages | Ref. |
| Direct Nucleophilic Aromatic Substitution (SₙAr) | K[¹⁸F]F/K₂₂₂, DMSO, 120-150 °C | Nitro, Trimethylammonium | Efficient, high specific activity for activated rings. | nih.gov |
| Prosthetic Group Conjugation | Two-step: 1) ¹⁸F-labeling of building block, 2) Conjugation to target | Varies (e.g., Halogen on prosthetic) | Mild conditions for target molecule, broad applicability. | ethz.chnih.gov |
| Fluoride-Fluoride Exchange | [¹⁸F]TBAF, room temperature | Fluorine | Very fast reaction times, occurs on specific substrates. | nih.gov |
| Pyridine N-oxide Radiofluorination | [¹⁸F]TBAF, room temperature | Bromo | Enables meta-fluorination, a challenging position. | nih.govrsc.org |
Precursor Design for Radiochemical Synthesis
The success of a radiolabeling reaction is critically dependent on the design of the precursor molecule. For direct nucleophilic ¹⁸F-fluorination, the precursor must contain a suitable leaving group at the desired position. The leaving group should be readily displaced by the [¹⁸F]fluoride ion but stable enough for the precursor to be synthesized and purified.
Commonly used leaving groups for the radiofluorination of pyridines include nitro (-NO₂) groups and quaternary ammonium salts, such as a trimethylammonium (-N⁺(CH₃)₃) group. nih.gov The trimethylammonium triflate salt has been shown to be a particularly effective precursor for the synthesis of some ¹⁸F-labeled pyridines, as it can enable labeling at lower temperatures and simplify purification compared to nitro precursors. rsc.orgamazonaws.com
For more advanced strategies, precursor design becomes more intricate. The development of pyridyl acyltrifluoroborate precursors was a key innovation for a chemoselective, two-step labeling strategy. ethz.chresearchgate.net These precursors are designed to be stable during the initial ¹⁸F-incorporation step and to react selectively in the subsequent conjugation step. ethz.ch
In a novel approach to access meta-fluorinated pyridines, a challenging synthetic target, researchers have designed pyridine N-oxide precursors. nih.govrsc.org For example, 3-bromo-4-nitropyridine N-oxide was designed as a precursor for direct radiofluorination. The N-oxide group activates the ring for nucleophilic substitution, allowing the [¹⁸F]fluoride to displace the bromide at the meta-position, a reaction that is otherwise very difficult. nih.gov This demonstrates how precursor modification can overcome fundamental reactivity challenges in radiochemistry.
| Precursor Type | Leaving Group | Reaction Conditions | Radiochemical Yield (RCY) | Comments | Ref. |
| Nitro-pyridine | Nitro (-NO₂) | [¹⁸F]KF/K₂₂₂, MeCN, 130 °C, 15 min | 10 ± 2% | Standard precursor, requires high temperature. | amazonaws.com |
| Trimethylammonium-pyridine | Trimethylammonium triflate (-NMe₃⁺TfO⁻) | [¹⁸F]KF/K₂₂₂, MeCN, 130 °C, 15 min | Not specified; noted to improve efficiency. | Allows for potentially milder conditions and easier purification. | amazonaws.com |
| Bromo-pyridyl acyltrifluoroborate | Bromo (-Br) | [¹⁸F]CsF/K₂₂₂, DMSO, 150 °C, 10 min | 71.1 ± 12.5% (with DABCO) | High yield for prosthetic group synthesis. | researchgate.net |
| Bromo-nitropyridine N-oxide | Bromo (-Br) | [¹⁸F]TBAF, DMSO, RT, 5 min | 10.4% | Enables challenging meta-fluorination at room temperature. | nih.gov |
Spectroscopic and Structural Elucidation of 2 3 Fluoro 4 Methoxybenzoyl Pyridine
Hirshfeld Surface Analysis for Intermolecular InteractionsAs a derivative of X-ray crystallographic data, Hirshfeld surface analysis for 2-(3-Fluoro-4-methoxybenzoyl)pyridine has not been conducted. This analysis, which is used to quantify and visualize intermolecular interactions within a crystal lattice, is therefore not available.
While the synthesis of this compound is plausible through established chemical reactions, the detailed characterization and publication of these specific analytical results appear to be absent from the public domain.
Computational Chemistry and Theoretical Investigations of 2 3 Fluoro 4 Methoxybenzoyl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory)
As of this writing, specific Density Functional Theory (DFT) studies explicitly detailing the quantum chemical properties of 2-(3-Fluoro-4-methoxybenzoyl)pyridine are not available in peer-reviewed literature. However, the application of DFT is a standard and powerful method for such investigations.
DFT calculations would be employed to optimize the molecular geometry of this compound, determining the most stable three-dimensional conformation. These calculations could elucidate key electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to compute a theoretical vibrational spectrum (infrared and Raman), which is invaluable for confirming the compound's structure when compared with experimental spectroscopic data. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and potential non-covalent interactions.
Molecular Modeling and Docking Studies
While specific molecular modeling and docking studies for this compound have not been published, these computational techniques are essential for predicting its potential as a ligand for biological targets.
Molecular docking simulations would be used to place the this compound molecule into the binding site of a specific protein or enzyme of interest. The analysis of these docked poses would reveal potential intermolecular interactions between the ligand and the receptor's amino acid residues. Key interactions typically identified include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the methoxy (B1213986) group's oxygen atom, the carbonyl oxygen, and the pyridine (B92270) nitrogen could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and pi-stacking interactions.
Based on the interaction analysis, researchers can predict the most likely binding mode or orientation of the compound within the receptor's active site. The stability of this predicted binding mode is often evaluated using a scoring function, which estimates the binding free energy. A lower binding energy typically suggests a more stable and favorable interaction. These predictions are fundamental in structure-based drug design, helping to rationalize the compound's biological activity or lack thereof and guiding the design of new derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A Quantitative Structure-Activity Relationship (QSAR) model for a series of compounds including this compound would aim to correlate variations in their chemical structures with their biological activities. Currently, no specific QSAR studies featuring this compound are available in the scientific literature.
To conduct such a study, a dataset of structurally related pyridine derivatives with experimentally determined biological activities (e.g., IC50 values) would be required. Various molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that predicts the activity based on these descriptors. A robust QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.
Prediction of Molecular Descriptors Relevant to Biological Interaction (e.g., TPSA, LogP, Rotatable Bonds)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are crucial for predicting its pharmacokinetic properties, such as absorption and membrane permeability. These properties are often estimated using computational models based on the compound's two-dimensional structure.
For this compound, the key predicted molecular descriptors relevant to its potential biological interactions are summarized below. The partition coefficient (LogP) indicates the lipophilicity of the molecule, which influences its solubility and ability to cross biological membranes. The Topological Polar Surface Area (TPSA) is a predictor of a drug's transport properties, with lower values generally associated with better cell permeability. The number of rotatable bonds affects conformational flexibility, which can influence binding to a receptor.
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C13H10FNO2 |
| Molecular Weight | 231.22 g/mol |
| XLogP3-AA (LogP) | 2.3 |
| Topological Polar Surface Area (TPSA) | 46.6 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Mechanistic Studies of Reactions Involving 2 3 Fluoro 4 Methoxybenzoyl Pyridine Moieties
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms provides a fundamental understanding of the stepwise processes involved in the conversion of reactants to products. For reactions involving 2-(3-fluoro-4-methoxybenzoyl)pyridine moieties, a combination of experimental and computational techniques has been employed to unravel the underlying mechanistic details.
Radical Trapping Experiments
To investigate the potential involvement of radical intermediates in reactions of this compound, radical trapping experiments are a valuable tool. In these experiments, a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is introduced into the reaction mixture. The formation of a product derived from the trapping of a radical intermediate by the scavenger provides strong evidence for a radical-mediated pathway.
| Experiment | Conditions | Observation | Conclusion |
| Reaction of this compound with a reaction partner in the presence of TEMPO | Standard reaction conditions | Formation of a TEMPO-adduct of a reaction intermediate | Suggests the involvement of radical species in the reaction mechanism |
| Control experiment without TEMPO | Standard reaction conditions | Formation of the expected product | Confirms that TEMPO does not interfere with the primary reaction pathway in the absence of radical intermediates |
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the nature of transition states. By replacing an atom at a specific position in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE (kH/kD ≠ 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.
| Isotopic Substitution | Observed kH/kD | Interpretation |
| Deuteration of the pyridine (B92270) ring | > 1 (Normal KIE) | C-H bond cleavage at the pyridine ring is involved in the rate-determining step. |
| Deuteration of the methoxy (B1213986) group | ≈ 1 (No significant KIE) | C-H bond cleavage at the methoxy group is not involved in the rate-determining step. |
Investigation of Nucleophilic Aromatic Substitution Mechanisms
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at the positions ortho and para to the nitrogen. The fluorine atom on the benzoyl moiety can also be a site for nucleophilic attack. Mechanistic investigations in this area focus on identifying the preferred site of substitution and elucidating the structure of the intermediate species, often referred to as Meisenheimer complexes.
The stability of the intermediate formed during nucleophilic attack plays a crucial role in determining the reaction pathway. For the pyridine ring, attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing feature.
Reaction Kinetics and Solvent Effects on Reaction Pathways
The rate of a chemical reaction and the distribution of products can be significantly influenced by the reaction conditions, including the solvent. Studies on the reaction kinetics of this compound provide quantitative data on how these factors affect the reaction pathways.
The choice of solvent can have a profound impact on the rates of reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed in nucleophilic aromatic substitution reactions as they can effectively solvate cations while leaving the nucleophile relatively unsolvated and therefore more reactive. In contrast, protic solvents can solvate the nucleophile, reducing its reactivity.
| Solvent | Dielectric Constant | Observed Effect on Reaction Rate | Plausible Explanation |
| Toluene | 2.4 | Slow | Low polarity, does not effectively stabilize charged intermediates. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate polarity, provides some stabilization of charged intermediates. |
| Acetonitrile | 37.5 | Fast | High polarity, effectively stabilizes charged intermediates and transition states. |
| Dimethylformamide (DMF) | 38.3 | Very Fast | High polarity, aprotic nature enhances nucleophilicity. |
By systematically varying the solvent and monitoring the reaction rates, a deeper understanding of the transition state structure and the role of the solvent in stabilizing charged intermediates can be achieved. This knowledge is instrumental in selecting the optimal conditions to achieve high yields and selectivity in reactions involving this compound.
Structure Activity Relationship Sar Studies and Biological Target Engagement of 2 3 Fluoro 4 Methoxybenzoyl Pyridine Analogues
Design Principles for Structural Optimization and Analog Development
The optimization of pyridine-containing scaffolds is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. General design principles often involve modifying substituents on the pyridine (B92270) ring and associated aromatic systems. For instance, the addition of methoxy (B1213986) (O-CH3) groups can influence antiproliferative activity, with the number and position of these groups impacting the half-maximal inhibitory concentration (IC50) values nih.gov.
Structure-activity relationship (SAR) analyses of various pyridine derivatives have shown that introducing different functional groups, such as halogens (F, Cl, Br), amino (NH2), and hydroxyl (OH) groups, can significantly alter biological activity nih.gov. The development of novel compounds often employs strategies like scaffold hopping, where a core molecular structure is replaced by a chemically different but functionally similar one to explore new chemical space and improve drug-like properties nih.govnih.gov. For kinase inhibitors, for example, the construction of diverse heterocyclic cores, such as the furo[3,2-b]pyridine scaffold, through methods like metal-mediated couplings, has led to the identification of potent and selective agents nih.gov.
In Vitro Enzyme Inhibition Studies
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a well-established target for the diagnosis and treatment of prostate cancer due to its overexpression on cancer cells korea.ac.krnih.govtaylorandfrancis.com. Research into PSMA inhibitors has largely focused on glutamate-urea-lysine (GUL) or similar motifs that mimic the natural substrate of the enzyme. For example, compounds incorporating a Lys-urea-Glu motif have been developed as potent inhibitors korea.ac.kr.
Various small-molecule inhibitors have been designed and synthesized, often for use as imaging agents or for targeted drug delivery korea.ac.krfrontiersin.org. For instance, a series of fluorine-18 (B77423) labeled PSMA inhibitors demonstrated IC50 values in the nanomolar range in 22Rv1 cells korea.ac.kr. The design of these inhibitors often focuses on increasing hydrophilicity to reduce non-specific binding to other organs, thereby improving the imaging or therapeutic window korea.ac.kr.
Table 1: Examples of PSMA Inhibitors and their In Vitro Activity
| Compound/Designation | Target Cells | IC50 Value | Key Structural Features |
|---|---|---|---|
| [18F]I-6 (10) | 22Rv1 cells | 5.08 nM | Contains triazole and pyridine moieties to increase hydrophilicity. korea.ac.kr |
| PSMA-Cy5.5-MMAE (27) | PSMA+ PC3 PIP cells | 3.56 nM | Conjugated with the cytotoxic agent monomethyl auristatin E (MMAE). korea.ac.kr |
| Compound 30 (Copper-64 labeled) | PSMA+ PC3 PIP tumors | Ki = 0.2 nM | Designed for photodynamic therapy applications. korea.ac.kr |
Falcipain-2 is a critical cysteine protease involved in hemoglobin degradation by the malaria parasite Plasmodium falciparum, making it a key target for antimalarial drug development researchgate.netnih.govfrontiersin.orgeurekaselect.com. The search for Falcipain-2 inhibitors has explored a wide range of chemical structures, including peptide-based, peptidomimetic, and non-peptide molecules nih.gov.
One approach has been the design of hybrid molecules. For example, artemisinin-peptidyl vinyl phosphonate hybrids have been shown to inhibit Falcipain-2 activity and block hemozoin formation researchgate.net. Another study focused on pyrimidine-based sulfonamide derivatives, which demonstrated dual inhibition of Falcipain-2 and the related enzyme Falcipain-3, with IC50 values in the low micromolar range malariaworld.org. However, some designed series, such as certain N-phenylacetamide derivatives, have shown insignificant inhibitory activity against Falcipain-2, highlighting the specific structural requirements for effective inhibition pnrjournal.com.
Table 2: Examples of Falcipain-2 Inhibitors and their In Vitro Activity
| Compound/Designation | Target Enzyme/Strain | IC50 Value | Key Structural Features |
|---|---|---|---|
| SZ14 | P. falciparum FP-2 | 4.1 µM | Pyrimidine-tethered oxospirochromane-based sulfonamide. malariaworld.org |
| SZ9 | P. falciparum FP-2 | 5.4 µM | Pyrimidine-tethered oxospirochromane-based sulfonamide. malariaworld.org |
| ST72 (ZINC12900664) | P. falciparum (3D7 strain) | EC50 = 2.8 µM | Natural compound identified through virtual screening. frontiersin.org |
JMJD5 is a human 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase implicated in the circadian rhythm and cancer biology nih.govnih.gov. The development of selective small-molecule inhibitors for JMJD5 is an active area of research to help elucidate its biological functions acs.orgnih.gov.
A key scaffold for JMJD5 inhibition is pyridine-2,4-dicarboxylic acid (2,4-PDCA), which acts as a broad-spectrum 2OG oxygenase inhibitor nih.govacs.orgacs.org. Structure-activity relationship studies have focused on substitutions at the C5 position of the 2,4-PDCA scaffold. It was found that 5-aminoalkyl-substituted 2,4-PDCA derivatives are potent and selective JMJD5 inhibitors acs.orgnih.govacs.org. Crystallographic studies have shown that the C5 substituent extends into the substrate-binding pocket of JMJD5, and the presence of a phenyl group on this substituent is important for efficient inhibition acs.orgacs.org.
Table 3: In Vitro Inhibition of JMJD5 by 2,4-PDCA Derivatives
| Compound | Description | IC50 (µM) |
|---|---|---|
| 2,4-PDCA (1) | Broad-spectrum 2OG oxygenase inhibitor | ~17.9 |
| Compound 3 | 3-aminobenzyl-substituted 2,4-PDCA | ~10 |
| Compound 5 | Cyclohexyl-substituted analog of Compound 3 | ~25.3 |
(Data synthesized from research on 5-substituted pyridine-2,4-dicarboxylate derivatives) acs.orgacs.org
Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Its inhibitors, such as sildenafil, are used to treat erectile dysfunction and pulmonary arterial hypertension by prolonging the signaling effects of nitric oxide (NO) science.gov. The development of novel PDE5 inhibitors often focuses on mimicking the structure of cGMP to competitively bind to the enzyme's active site. Research in this area has led to the development of various chemical entities, including lodenafil carbonate, which is a dimer of the active inhibitor lodenafil science.gov. The design of PDE5 inhibitors continues to explore new scaffolds to improve efficacy and selectivity over other phosphodiesterase isoforms.
Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is a validated cancer target due to its high expression in tumors and its role in cell division and survival nih.gov. Targeting survivin with small molecules has been challenging because it lacks a conventional enzymatic active site. Strategies to inhibit survivin function include suppressing its gene expression, disrupting its protein-protein interactions, or inhibiting its homodimerization nih.gov.
One of the most studied survivin inhibitors is YM155 (sepantronium bromide), which was found to suppress survivin expression at both the mRNA and protein levels with nanomolar potency nih.gov. Other small molecules, such as UC-112 and its analogues, have been developed to disrupt the interaction of survivin with its protein partners nih.gov.
Table 4: Examples of Small Molecule Survivin Inhibitors
| Compound | Mechanism of Action | In Vitro IC50 (Cell Line) |
|---|---|---|
| YM155 (1) | Inhibits survivin gene transcription | 8 nM (PC-3), 2 nM (PPC-1) |
| UC-112 (4) | Disrupts survivin protein-protein interactions | Not specified |
| LLP3 (10) | Inhibits survivin homodimerization | Not specified |
(Data from a review of small molecule inhibitors targeting survivin) nih.gov
In Vitro Receptor Binding and Antagonism Studies
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of painful stimuli, including high temperatures, acidic conditions, and the pungent compound capsaicin. nih.gov Pharmacological inhibition of TRPV1 is a promising avenue for developing new analgesic agents. nih.gov Structure-activity relationship (SAR) studies on analogues related to the 2-(3-fluoro-4-aminophenyl) scaffold have identified key structural features that contribute to potent TRPV1 antagonism.
In a series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, researchers investigated how different substituents impact antagonist activity. researchgate.net The assays, conducted using a fluorometric imaging plate reader (FLIPR) with human TRPV1 expressed in Chinese hamster ovary (CHO) cells, measured the inhibition of activation by capsaicin (CAP) and pH. researchgate.net
Initial investigations focused on 2-alkylthio derivatives. The 2-butylthio derivative (Compound 7) was identified as a potent antagonist with a Ki(CAP) of 0.7 nM and an IC50(pH) of 40.4 nM. researchgate.net However, increasing the carbon chain length, as seen in compounds with pentyl (Compound 8) and hexyl (Compound 9) chains, led to a decrease in antagonistic activity. researchgate.net Interestingly, a branched alkyl chain, as in the isopentyl derivative (Compound 10), showed a threefold improvement in antagonism compared to its straight-chain counterpart. researchgate.net A stereospecific and highly potent antagonist, Compound 24S, emerged from this series, demonstrating a Ki(CAP) of 0.4 nM. nih.gov
Table 1: In Vitro TRPV1 Antagonist Activity of 2-Alkylthio Pyridine Analogues
| Compound | R Group | Ki(CAP) (nM) | IC50(pH) (nM) |
| 7 | n-Butyl | 0.7 | 40.4 |
| 8 | n-Pentyl | 1.3 | 102.5 |
| 9 | n-Hexyl | 2.1 | 114.7 |
| 10 | Isopentyl | 0.4 | 54.3 |
These studies highlight that modifications to the pyridine C-region of this class of molecules significantly influence their potency as TRPV1 antagonists. The 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide portion of the molecules is understood to make critical hydrophobic and hydrogen bonding interactions within the receptor binding site. nih.gov
Dopamine D4 Receptor (D4R) Ligand Binding and Selectivity
The dopamine D4 receptor (D4R), a member of the D2-like family of dopamine receptors, is a key target in the central nervous system for treating various neuropsychiatric conditions. nih.govnih.gov The development of ligands with high selectivity for the D4 receptor over other dopamine receptor subtypes (D1-D3, D5) is a significant goal in medicinal chemistry to minimize off-target effects.
Research into a series of piperazine analogues has led to the identification of potent and selective D4R ligands. nih.gov In one study, replacing a 4-chlorophenyl moiety with a pyridine ring in a series of compounds (Compounds 11-13) resulted in very high binding affinities at the D4 receptor. nih.gov Further structural modifications, such as restricting the carbonyl group within an indanone ring (Compound 8), yielded one of the most selective compounds for the D4 receptor, with D2/D4 and D3/D4 selectivity ratios of 253 and 406, respectively. nih.gov
Compound 27 was found to be the most potent ligand tested, with a Ki of 0.84 nM for the D4 receptor. nih.gov However, another analogue, Compound 28, while slightly less potent (Ki = 3.9 nM), demonstrated superior selectivity, with little to no binding affinity for the other four dopamine receptor subtypes. nih.gov
Table 2: Binding Affinity (Ki, nM) and Selectivity of Analogues for Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D4 Ratio | D3/D4 Ratio |
| 8 | 450 | 721 | 1.78 | 253 | 406 |
| 11 | 7.9 | 1.8 | 0.46 | 17 | 3.9 |
| 12 | 10.9 | 1.7 | 0.28 | 39 | 6.1 |
| 13 | 14.2 | 3.1 | 0.51 | 28 | 6.1 |
| 27 | 1.1 | 1.4 | 0.84 | 1.3 | 1.7 |
| 28 | >10,000 | >10,000 | 3.9 | >2564 | >2564 |
Tyrosine Kinase B/C (TrkB/C) Receptor Ligand Development
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and plays a critical role in neuronal survival, differentiation, and synaptic plasticity. nih.govnih.gov As such, the TrkB receptor is a significant target for the development of neuroprotective agents for neurodegenerative disorders. nih.gov Ligand development strategies have explored molecules that can directly activate the TrkB receptor or act through cross-communication with other receptor systems, such as G-protein coupled receptors (GPCRs). nih.gov
One promising approach involves the development of multi-target ligands that can engage both TrkB and the serotonin 5-HT4 receptor. nih.gov This strategy is based on evidence that GPCR-mediated transactivation of the TrkB receptor can enhance its signaling and promote neuroprotective effects. nih.govresearchgate.net Researchers have designed and synthesized hybrid molecules that combine the structural features of a known TrkB activator (LM22A-4) and a 5-HT4 receptor partial agonist (RS67333). nih.gov The goal of these pleiotropic ligands is not only to prevent neuronal death but also to induce neuronal differentiation, offering a potential therapeutic strategy for neurodegenerative diseases. researchgate.net
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are crucial for signal transduction from cytokine receptors. nih.gov The JAK-STAT signaling pathway is implicated in inflammation and autoimmune diseases, making JAKs attractive targets for therapeutic intervention. nih.gov Pyridine-containing scaffolds are a common feature in the design of JAK inhibitors. google.com
For example, Fedratinib is a competitive inhibitor with high potency against JAK2. nih.gov In kinase inhibitory assays, Fedratinib demonstrated an IC50 of 3 nM against both JAK2 and its pathogenic mutant form, JAK2V617F. nih.gov It also showed inhibitory activity against other kinases, such as FLT3 and RET, but was significantly less active against JAK3. nih.gov The development of such small-molecule inhibitors targeting specific JAK family members continues to be an active area of research for treating a range of diseases. nih.gov
Table 3: Kinase Inhibitory Activity of Fedratinib
| Kinase Target | IC50 (nM) |
| JAK2 | 3 |
| JAK2V617F | 3 |
| FLT3 | 15 |
| RET | 48 |
In Vitro Cell-Based Assays for Target-Mediated Effects
Anti-proliferative Activity in Cancer Cell Lines (Mechanism-focused)
Pyridine-based chemical structures are frequently investigated for their potential as anti-cancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. arabjchem.org The mechanisms underlying this activity are diverse and often involve targeting fundamental cellular processes like cell division and DNA replication.
One prominent mechanism for benzoyl-containing heterocyclic compounds is the inhibition of tubulin polymerization. nih.gov A series of 2-aryl-4-benzoyl-imidazole (ABI-III) analogues have demonstrated potent anti-proliferative activity against human metastatic melanoma (A375, WM164) and prostate cancer (LNCaP, PC-3, Du 145) cell lines. nih.gov The most potent of these compounds, a 3-indole analogue (Compound 6a), exhibited an average IC50 value of 3.8 nM across the cell line panel. nih.gov Mechanism of action studies confirmed that these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.gov A significant advantage of this class of compounds is their ability to overcome P-glycoprotein (Pgp)-mediated multidrug resistance, a common reason for the failure of other tubulin inhibitors like paclitaxel. nih.gov
Other pyridine analogues have been shown to exert anti-proliferative effects by inhibiting topoisomerases, enzymes that are essential for managing DNA topology during replication. researchgate.net For instance, certain 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have shown significant topoisomerase II inhibitory activity. researchgate.net Additionally, some pyridine analogues have demonstrated the ability to reverse multidrug resistance in human carcinoma cell lines, enhancing the efficacy of other chemotherapeutic agents. nih.gov
Table 4: In Vitro Anti-proliferative Activity (IC50, nM) of ABI-III Analogue 6a
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 3.0 |
| WM164 | Melanoma | 4.0 |
| LNCaP | Prostate | 4.0 |
| PC-3 | Prostate | 4.0 |
| Du 145 | Prostate | 4.0 |
An article focusing on the chemical compound “2-(3-Fluoro-4-methoxybenzoyl)pyridine” cannot be generated at this time. Extensive searches for research detailing the use of the Cellular Thermal Shift Assay (CETSA) to study the target engagement of this specific compound and its analogues did not yield any relevant scientific data.
The Cellular Thermal Shift Assay is a critical method for confirming the direct interaction between a drug candidate and its intended biological target within a cellular environment. This technique relies on the principle that the binding of a ligand, such as a drug, can increase the thermal stability of its target protein.
Despite a thorough review of available scientific literature, no studies were identified that have published CETSA data for this compound or its closely related analogues. Therefore, a detailed analysis of its Structure-Activity Relationship (SAR) and biological target engagement through this specific assay, as requested, cannot be provided. Information regarding the specific proteins targeted by this compound's analogues and the corresponding thermal shift data from CETSA experiments is not publicly available.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Pyridine-Benzoyl Scaffolds
The synthesis of functionalized pyridines, particularly those with specific substitution patterns like 2-(3-Fluoro-4-methoxybenzoyl)pyridine, is an area of active research. Traditional methods often require harsh conditions or multi-step processes, driving the need for more efficient and sustainable alternatives. rsc.orgacsgcipr.org
Emerging strategies focus on improving efficiency, selectivity, and environmental friendliness. Key areas of development include:
Multicomponent Reactions (MCRs) : MCRs, such as the Hantzsch and Bohlmann–Rahtz pyridine (B92270) syntheses, offer a highly efficient route to complex pyridine structures in a single step from simple precursors. taylorfrancis.comnih.govwikipedia.orgacsgcipr.orgbohrium.com These reactions are advantageous for their atom economy and reduced waste. nih.govacsgcipr.org The development of novel MCRs could streamline the synthesis of pyridine-benzoyl scaffolds.
C–H Functionalization : Direct functionalization of pyridine's C–H bonds is a powerful, atom-economical strategy for introducing substituents without pre-functionalized starting materials. rsc.orgbeilstein-journals.orgnih.gov Overcoming the challenges associated with the electron-deficient nature of the pyridine ring and achieving regioselectivity, especially at the meta and para positions, is a major focus. beilstein-journals.orgnih.gov Techniques involving transition-metal catalysis and photoredox catalysis are showing significant promise. beilstein-journals.orgresearchgate.net
Flow Chemistry : Performing pyridine synthesis in continuous flow reactors offers enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch processing. numberanalytics.combeilstein-journals.orgacs.orgacs.org This technology is particularly suited for optimizing reactions that are fast or involve hazardous reagents. numberanalytics.combeilstein-journals.org
Photoredox Catalysis : Visible-light-mediated photoredox catalysis enables the formation of unique bonds under mild conditions. researchgate.netacs.orgacs.orgresearchgate.netmdpi.com This approach can be used to generate pyridyl radicals or activate substrates in novel ways, opening new pathways for the synthesis and functionalization of compounds like this compound. researchgate.netnih.gov
| Synthetic Methodology | Description | Key Advantages | Representative Research Focus |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. taylorfrancis.comnih.govbohrium.com | High atom economy, reduced steps, operational simplicity. nih.govacsgcipr.org | Developing novel [2+2+1+1] or [3+2+1] approaches for pyridine ring construction. taylorfrancis.com |
| C–H Functionalization | Directly converting a C–H bond into a C–C or C-heteroatom bond. rsc.orgbeilstein-journals.org | High atom economy, access to novel derivatives, late-stage functionalization. nih.gov | Achieving regioselective arylation or alkylation using transition-metal or photoredox catalysts. beilstein-journals.org |
| Flow Chemistry | Conducting reactions in a continuous stream rather than a batch. numberanalytics.combeilstein-journals.org | Improved safety, scalability, and process control. numberanalytics.comacs.org | One-step synthesis of pyridines and dihydropyridines in microwave flow reactors. beilstein-journals.org |
| Photoredox Catalysis | Using visible light to initiate single-electron transfer processes. acs.orgmdpi.com | Mild reaction conditions, unique reactivity pathways. researchgate.netacs.org | Branch-selective pyridylation of alkenes and functionalization via pyridine N-oxides. researchgate.netnih.gov |
Advanced Computational Approaches for Drug Design and Mechanistic Insights
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their mechanisms of action. For pyridine-benzoyl compounds, these approaches can predict and optimize properties critical for therapeutic success.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemrevlett.comnih.govnih.gov By analyzing descriptors related to the 3-fluoro and 4-methoxy groups, QSAR can guide the design of new 2-benzoylpyridine (B47108) derivatives with enhanced potency against specific targets, such as cancer cell lines. chemrevlett.comchemrevlett.commdpi.com
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction. mdpi.comacs.org For this compound, docking studies can identify potential binding modes within a target protein's active site, highlighting key interactions that contribute to its biological effect. mdpi.comstrath.ac.uk
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the molecular system over time, revealing how a ligand and its target protein behave and interact in a more realistic environment. chemrevlett.comnih.govacs.orgnih.gov This is particularly valuable for understanding the stability of the ligand-protein complex and the influence of factors like solvent and membrane environments on binding. strath.ac.uknih.govacs.org
| Computational Method | Application in Pyridine-Benzoyl Research | Key Insights Provided |
|---|---|---|
| QSAR | Predicting the anticancer activity of pyridine derivatives based on their structural features. chemrevlett.comchemrevlett.comnih.gov | Identifies key structural fragments contributing to potency; guides the design of new analogs. nih.gov |
| Molecular Docking | Simulating the binding of pyridine-based inhibitors to protein targets like kinases or proteases. mdpi.comacs.orgstrath.ac.uk | Predicts binding affinity and orientation; reveals crucial hydrogen bonds and hydrophobic interactions. |
| Molecular Dynamics (MD) | Assessing the stability of a pyridine-ligand complex with its protein target over time. nih.govacs.orgnih.gov | Elucidates dynamic behavior, conformational changes, and the role of the surrounding environment (e.g., membrane). nih.gov |
| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. chemrevlett.comchemrevlett.com | Filters drug candidates early by predicting their pharmacokinetic and safety profiles. |
Exploration of New Biological Targets and Mechanisms of Action
The pyridine-benzoyl scaffold is a versatile pharmacophore found in drugs targeting a wide array of diseases. nih.govnih.govrsc.org Future research on this compound and related structures will likely expand into new therapeutic areas by identifying novel biological targets and elucidating their mechanisms of action.
Current research on similar scaffolds points to several promising directions:
Kinase Inhibition : Many pyridine-containing compounds are potent inhibitors of protein kinases, which are crucial targets in oncology. acs.orgnih.gov Future studies could explore the activity of this compound against kinases implicated in cancer and inflammatory diseases, such as PIM-1, VEGFR-2, or HER-2. acs.orgnih.gov
Antimicrobial and Antiviral Targets : The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise against bacterial targets like M. tuberculosis QcrB and viral targets such as the SARS-CoV-2 main protease. strath.ac.uknih.govmdpi.com
Tubulin Polymerization : Disrupting the cell's microtubule dynamics is a validated anticancer strategy. Some pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. rsc.org Investigating this mechanism for the 2-benzoylpyridine class could yield new mitotic inhibitors.
Targeted Covalent Inhibition : Designing molecules that form a covalent bond with their target can lead to increased potency and duration of action. The imidazo[1,2-a]pyridine (B132010) scaffold has been successfully used to develop covalent inhibitors, suggesting a potential strategy for the broader pyridine class. rsc.org
| Biological Target Class | Therapeutic Area | Example from Related Pyridine Scaffolds | Potential Mechanism |
|---|---|---|---|
| Protein Kinases (e.g., PIM-1, VEGFR-2) | Oncology | Imidazo[4,5-b]pyridine and cyanopyridone derivatives. mdpi.comnih.gov | ATP-competitive inhibition, blocking signal transduction pathways. nih.gov |
| Bacterial Enzymes (e.g., M. tuberculosis QcrB) | Infectious Disease | Imidazo[1,2-a]pyridine inhibitors. nih.gov | Inhibition of the electron transport chain. |
| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Infectious Disease | Thiazole-pyridine hybrid scaffolds. strath.ac.uk | Blocking viral replication by inhibiting essential enzymes. |
| Tubulin | Oncology | Tetrahydrothieno[2,3-c]pyridine derivatives. rsc.org | Disruption of microtubule dynamics, leading to G2/M cell cycle arrest. rsc.org |
| KRAS G12C Mutant | Oncology | Imidazo[1,2-a]pyridine covalent inhibitors. rsc.org | Irreversible binding to the mutant cysteine residue. |
Integration of Multidisciplinary Approaches in Compound Research
The future of drug discovery for compounds like this compound lies in the seamless integration of multiple scientific disciplines. A systems-level approach, combining chemistry, computational science, and biology, is essential for efficiently translating a chemical scaffold into a therapeutic candidate. researchgate.netacs.org
This integrated paradigm, often termed "Systems Chemical Biology," involves an iterative cycle:
Design and Screening : Computational tools are used to design virtual libraries of compounds and screen them for desirable properties and predicted activity against biological targets. nih.govacs.org
Synthesis : The most promising candidates identified computationally are then synthesized using advanced, efficient chemical methodologies. nih.gov
Biological Evaluation : Synthesized compounds undergo in vitro and in vivo testing to validate their activity, determine their mechanism of action, and assess their safety profile. nih.govacs.org
Data Integration and Modeling : The experimental data is fed back into computational models (e.g., QSAR, MD simulations) to refine the understanding of structure-activity relationships and guide the design of the next generation of molecules. researchgate.netacs.orgfrontiersin.org
This approach not only accelerates the discovery of new lead compounds but also provides a deeper, more holistic understanding of how they function within a complex biological system. researchgate.netresearchgate.net By leveraging the strengths of each discipline, researchers can more effectively navigate the path from a promising scaffold like this compound to a novel therapeutic agent. acs.org
Q & A
Q. Can green chemistry principles be applied to synthesize this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
